molecular formula C13H10BF2NO3 B12656668 4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid

4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid

Cat. No.: B12656668
M. Wt: 277.03 g/mol
InChI Key: BLZHSKXJYQLSFU-UHFFFAOYSA-N
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Description

4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C13H10BFNO3. This compound is characterized by the presence of both fluorine and boronic acid functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid typically involves the reaction of 4-fluorobenzoic acid with 3-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond. This intermediate is then subjected to a borylation reaction using a boronic acid reagent under palladium-catalyzed conditions to introduce the boronic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, making it a potent inhibitor of serine proteases. This interaction disrupts the enzyme’s activity, leading to its inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid is unique due to the presence of two fluorine atoms, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound in the design of selective enzyme inhibitors and other bioactive molecules .

Properties

Molecular Formula

C13H10BF2NO3

Molecular Weight

277.03 g/mol

IUPAC Name

[4-fluoro-3-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H10BF2NO3/c15-9-2-1-3-10(7-9)17-13(18)11-6-8(14(19)20)4-5-12(11)16/h1-7,19-20H,(H,17,18)

InChI Key

BLZHSKXJYQLSFU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NC2=CC(=CC=C2)F)(O)O

Origin of Product

United States

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